1-{4-[4-(Propan-2-YL)phenoxy]butyl}piperidine
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Overview
Description
1-{4-[4-(Propan-2-YL)phenoxy]butyl}piperidine is a chemical compound with a molecular formula of C14H21NO It is known for its unique structure, which includes a piperidine ring attached to a phenoxy group with an isopropyl substituent
Preparation Methods
The synthesis of 1-{4-[4-(Propan-2-YL)phenoxy]butyl}piperidine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylphenol and piperidine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the phenol group, followed by the addition of a suitable alkylating agent to introduce the butyl group.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
1-{4-[4-(Propan-2-YL)phenoxy]butyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{4-[4-(Propan-2-YL)phenoxy]butyl}piperidine has a wide range of scientific research applications:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may also be used as a probe to study biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Propan-2-YL)phenoxy]butyl}piperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
1-{4-[4-(Propan-2-YL)phenoxy]butyl}piperidine can be compared with other similar compounds, such as:
4-[4-(Propan-2-YL)phenoxy]piperidine hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which may affect its solubility and reactivity.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: This compound has a different core structure but shares the phenoxy group, making it useful for comparison in terms of reactivity and applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1: This compound includes a piperidine ring and is used in similar synthetic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-propan-2-ylphenoxy)butyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16(2)17-8-10-18(11-9-17)20-15-7-6-14-19-12-4-3-5-13-19/h8-11,16H,3-7,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAAYAUYDIBLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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